3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride
Description
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride (CAS: 920460-93-1) is a heterocyclic organic compound featuring a 5-methylthiazole core linked to a propanolamine moiety via a methylamino bridge. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound is primarily utilized as an intermediate in drug synthesis and biochemical research due to its structural versatility and reactivity .
Properties
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-7-5-10-8(12-7)6-9-3-2-4-11/h5,9,11H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGIJNNGJDHTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. The thiazole moiety is often associated with antimicrobial and anticancer activities. Research indicates that derivatives of thiazole can exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole rings have been shown to possess antibacterial and antifungal properties. Studies have indicated that modifications to the thiazole structure can enhance these effects.
- Anticancer Properties : Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. Some studies suggest that compounds similar to 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride can induce apoptosis in various cancer cell lines.
Biochemical Research
In biochemical studies, this compound can serve as a probe for studying enzyme interactions or as a substrate in enzymatic assays. Its ability to interact with biological molecules makes it useful in:
- Enzyme Inhibition Studies : Investigating how the compound affects specific enzymes could yield insights into metabolic pathways and disease mechanisms.
- Biomolecular Interaction Studies : The compound may be used to study protein-ligand interactions, contributing to the understanding of receptor binding and signaling pathways.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in:
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing new polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results demonstrated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Study
In another study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazole and tested their efficacy against human cancer cell lines. The findings revealed that certain modifications led to enhanced anticancer activity compared to the parent compound.
Mechanism of Action
The mechanism of action of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s key structural features include:
- A thiazole ring (containing nitrogen and sulfur).
- A propanolamine chain (providing hydroxyl and amine functional groups).
- Dihydrochloride salt (improving solubility and stability).
Below is a comparative analysis with analogous compounds:
Table 1: Comparative Overview of Key Compounds
Key Differences and Implications
Heterocyclic Core Variations :
- Thiazole vs. Thiophene : Thiazole (N,S-heterocycle) offers greater hydrogen-bonding capacity and metabolic stability compared to thiophene (S-only heterocycle), which may explain its prevalence in bioactive molecules .
- Thiazole vs. Triazole : Triazole (N-rich heterocycle) exhibits stronger dipole interactions and thermal stability, making it preferable for agrochemicals .
Side-Chain Modifications: The propanolamine chain in the main compound provides hydroxyl and amine groups for covalent interactions (e.g., with enzymes or receptors), whereas the ethylamine derivative (CAS: 920458-76-0) lacks the hydroxyl group, reducing polarity .
Salt Forms :
- Dihydrochloride salts (main compound and CAS: 920458-76-0) improve water solubility, critical for drug formulation. In contrast, the triazole analog’s hydrochloride salt balances solubility and crystallinity .
Biological Activity
The compound 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁Cl₂N₂OS |
| Molecular Weight | 200.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1858065-82-3 |
The compound is characterized by the presence of a thiazole ring, which is known for its biological significance and reactivity.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. A study evaluating various thiazole derivatives found that those similar to This compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from to mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound primarily involves:
- Inhibition of Enzymatic Activity : The thiazole ring can interact with microbial enzymes, disrupting metabolic pathways essential for bacterial survival.
- Membrane Disruption : Compounds with similar structures have been shown to affect cell membrane integrity, leading to cell lysis .
Case Studies
- Antifungal Activity : A study highlighted the antifungal efficacy of thiazole derivatives against Candida albicans, with MIC values indicating potent activity. The derivative exhibited complete inhibition at concentrations as low as µM .
- In Vivo Efficacy : In animal models, similar compounds have shown effective treatment outcomes in infections caused by Cryptosporidium species, suggesting potential therapeutic applications in gastrointestinal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Research has demonstrated that modifications in the thiazole ring or the amino side chain can significantly affect potency and selectivity against microbial strains. For instance, replacing certain functional groups can enhance antibacterial properties while minimizing toxicity .
Q & A
How can researchers optimize the synthesis of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride to improve yield and purity?
Basic Research Question
To enhance synthesis efficiency, reaction conditions such as solvent choice, temperature, and stoichiometry must be systematically optimized. For example, refluxing in ethanol with controlled reagent ratios (e.g., 1:1 molar ratio of reactants) followed by recrystallization from methanol or ethanol can improve purity . Purification steps, such as washing with solvents (e.g., diethyl ether) and fractional crystallization, are critical to isolate the dihydrochloride salt effectively. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate quality before final salt formation.
What advanced techniques are recommended for resolving the crystal structure of this compound to confirm its stereochemistry?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using the SHELX suite (e.g., SHELXL for refinement), researchers can solve and refine structures even with high-resolution or twinned data . For visualization, ORTEP-III with a graphical interface allows precise modeling of thermal ellipsoids and hydrogen-bonding networks, critical for validating stereochemical assignments . Prior to analysis, ensure crystal quality by screening multiple samples under varying crystallization conditions (e.g., solvent mixtures, slow evaporation).
How should researchers design experiments to evaluate the bioactivity of this thiazole derivative, particularly in enzyme inhibition or receptor binding?
Advanced Research Question
Begin with in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). For in vitro assays, use dose-response curves (IC₅₀/EC₅₀ determination) in enzyme inhibition models (e.g., acetylcholinesterase) or cell-based viability assays (MTT protocol). Reference compounds with known activity (e.g., pyrazoline derivatives in ) should serve as positive controls . Validate selectivity via panel screening against off-target enzymes.
How can conflicting spectroscopic data (e.g., NMR vs. MS) during structural characterization be resolved?
Basic Research Question
Discrepancies often arise from impurities or salt effects. For NMR, ensure complete deuteration of solvents and use 2D techniques (e.g., HSQC, HMBC) to confirm connectivity . For mass spectrometry, employ high-resolution ESI-MS to distinguish between protonated species and salt adducts. Cross-validate with elemental analysis to confirm empirical formula consistency. If contradictions persist, repeat synthesis with stricter anhydrous conditions or alternative protecting groups.
What methodologies are suitable for assessing the compound’s stability under physiological or storage conditions?
Advanced Research Question
Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC at intervals (0, 1, 2, 4 weeks).
- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using UV-Vis spectroscopy.
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products .
Store the dihydrochloride salt at –20°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
Advanced Research Question
Modify the thiazole ring or propanol sidechain via:
- Acylation : Introduce acyl groups at the amino moiety using anhydrides or activated esters.
- Heterocyclic Fusion : Synthesize hybrid molecules by coupling with pyrazole or oxadiazole scaffolds via cyclocondensation (see for reaction templates) .
- Salt Variants : Replace dihydrochloride with other counterions (e.g., sulfate, citrate) to study solubility-bioavailability relationships .
How can researchers mitigate challenges in reproducing synthetic protocols for this compound?
Basic Research Question
Document all parameters meticulously:
- Reagent Quality : Use anhydrous solvents and high-purity starting materials (≥98% by HPLC).
- Atmosphere Control : Perform moisture-sensitive steps under nitrogen/argon.
- Scale-Up Adjustments : Optimize stirring rate and cooling methods during exothermic steps. Cross-validate with independent labs and share NMR spectra (¹H, ¹³C) in open-access repositories for peer verification .
What analytical workflows are recommended for detecting and quantifying impurities in batch samples?
Advanced Research Question
Use orthogonal methods:
- HPLC-DAD/MS : Employ C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities. Compare retention times and UV spectra against spiked standards .
- NMR Spectroscopy : ¹H NMR in D₂O can detect residual solvents or byproducts (e.g., unreacted thiazole intermediates) .
- IC : Ion chromatography to quantify chloride counterion consistency .
How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?
Advanced Research Question
Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. For metabolic stability, simulate cytochrome P450 interactions using docking tools (e.g., Glide) . Validate predictions with in vitro hepatic microsome assays.
What are the best practices for reporting crystallographic data to ensure reproducibility?
Advanced Research Question
Follow CIF guidelines: report unit cell parameters, refinement statistics (R-factor, wR₂), and hydrogen-bonding geometries. Deposit data in the Cambridge Structural Database (CSD). Use SHELXL-generated CIF files and validate with checkCIF/PLATON . For non-crystalline samples, provide detailed PXRD patterns and pair distribution function (PDF) analyses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
